molecular formula C16H22BrN3O3 B2995400 Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-4-yl]carbamate CAS No. 2402828-75-3

Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-4-yl]carbamate

Cat. No.: B2995400
CAS No.: 2402828-75-3
M. Wt: 384.274
InChI Key: FNFURISCGJWOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-4-yl]carbamate is a synthetic intermediate widely used in medicinal chemistry and drug discovery. Its structure comprises a piperidin-4-yl core functionalized with a 6-bromopyridine-3-carbonyl group at the 1-position and a tert-butyl carbamate protecting group at the 4-amino position. The molecular formula is C₁₆H₂₂BrN₃O₃, with a molecular weight of 384.28 g/mol and CAS number 1153102-64-7 . The bromopyridine moiety confers electrophilic reactivity, making it a versatile precursor for Suzuki-Miyaura cross-coupling reactions, while the tert-butyl carbamate group facilitates amine protection during multi-step syntheses.

Properties

IUPAC Name

tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)19-12-6-8-20(9-7-12)14(21)11-4-5-13(17)18-10-11/h4-5,10,12H,6-9H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFURISCGJWOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-4-yl]carbamate typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the bromopyridine moiety: This step often involves a bromination reaction using reagents such as N-bromosuccinimide (NBS).

    Attachment of the tert-butyl group: This is usually done through a carbamate formation reaction, where tert-butyl chloroformate is reacted with the piperidine derivative.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including :

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and hydrochloric acid (HCl) for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-4-yl]carbamate has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets . The bromopyridine moiety can interact with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Application/Notes Source (Evidence ID)
Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-4-yl]carbamate C₁₆H₂₂BrN₃O₃ 384.28 6-Bromopyridine-3-carbonyl Intermediate for kinase inhibitors; electrophilic coupling site
Tert-butyl (1-acetylpiperidin-4-yl)carbamate C₁₂H₂₂N₂O₃ 242.31 Acetyl Precursor for acetylated piperidine derivatives in API synthesis
Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate C₁₅H₂₂ClN₅O₃ 363.83 6-Chloropyridazine-3-carbonyl Chlorine substituent enhances stability; used in heterocyclic drug candidates
Tert-butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate C₂₁H₂₈N₄O₅S 448.50 Methylsulfonyl-phenoxypyrimidine Bulky substituent for targeted kinase inhibition; lacks reported physical data
Tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate C₁₉H₂₇N₃O₂ 329.43 Indol-3-ylmethyl Building block for CNS-targeting compounds; commercial availability

Physicochemical and Commercial Considerations

  • Solubility and Stability : The bromopyridine derivative’s lipophilicity (logP ~2.5, estimated) may limit aqueous solubility compared to the more polar acetylated analogue. However, bromine’s electron-withdrawing nature improves stability under basic conditions.
  • Commercial Availability : While the target compound is primarily a research chemical, derivatives like the indol-3-ylmethyl variant () are commercially available, highlighting industrial demand for piperidine-carbamate building blocks.

Biological Activity

Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-4-yl]carbamate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, mechanism of action, and biological effects, supported by relevant data and case studies.

The synthesis of this compound typically involves several steps, starting from the bromination of pyridine to obtain 6-bromopyridine. This intermediate undergoes carbonylation to introduce the carbonyl group at the 3-position, followed by reaction with piperidine to form the piperidinyl derivative. Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate under basic conditions.

Chemical Structure

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H22BrN3O3
Molecular Weight384.27 g/mol
InChI KeyQIMPTLPXUNAAAR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar amino acids. These interactions may modulate enzyme or receptor activities, influencing various biochemical pathways.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of similar compounds containing piperidine and pyridine derivatives. For instance, derivatives with structural similarities have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to over 512 µg/mL. Compounds structurally related to this compound exhibited significant activity against resistant strains .

Cytotoxicity Assays

Cytotoxicity studies using cell lines such as HaCaT have been conducted to assess the safety profile of similar compounds. The half-maximal inhibitory concentrations (IC50) were determined using MTT and sulforhodamine B assays, revealing that certain derivatives maintain a selectivity index (SI) greater than 1.0, indicating low toxicity towards non-cancerous cells while exhibiting potent antimicrobial effects .

Case Studies and Research Findings

Several research articles have documented the biological activities of piperidine derivatives:

  • Study on Tuberculostatic Activity : A study focused on various pyridine derivatives, including those substituted at the C-6 position with piperidine rings, demonstrated notable tuberculostatic activity against M. tuberculosis strains, indicating that structural modifications significantly influence activity .
  • Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of piperidinothiosemicarbazone derivatives against cancer cell lines, showing that certain compounds had IC50 values significantly lower than their MIC values against M. tuberculosis, suggesting potential dual therapeutic applications.

Q & A

Q. What are the key synthetic routes and reaction conditions for preparing Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-4-yl]carbamate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of 6-bromopyridine-3-carboxylic acid with piperidin-4-amine derivatives.
  • Step 2 : Protection of the amine group using tert-butyl carbamate (Boc) under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 3 : Purification via column chromatography or recrystallization.
    Critical parameters include solvent selection (e.g., dichloromethane for solubility), temperature control (0–25°C for Boc protection), and catalyst use (e.g., Pd/C for reduction steps in analogous syntheses) .

Q. Which characterization techniques are essential for verifying the compound’s structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the piperidine ring, bromopyridine moiety, and Boc group. Key signals include tert-butyl protons at ~1.4 ppm and aromatic protons from bromopyridine at 7.5–8.5 ppm .
  • Mass Spectrometry (HRMS-ESI) : To validate molecular weight (e.g., calculated vs. observed m/z) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. What are common side reactions or impurities observed during synthesis?

  • Deprotection of Boc Group : Acidic or prolonged reaction conditions may lead to premature removal of the tert-butyl group.
  • By-products : Formation of regioisomers during bromopyridine coupling or incomplete acylation of the piperidine nitrogen .
    Mitigation involves optimizing reaction time and monitoring via TLC or LC-MS .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Continuous Flow Reactors : Improve heat and mass transfer for exothermic reactions (e.g., acylations) .
  • Catalyst Screening : Test palladium or nickel catalysts for coupling steps to enhance efficiency.
  • Solvent Optimization : Replace dichloromethane with greener solvents (e.g., ethyl acetate) without compromising yield .
    Data from analogous compounds show scalable yields up to 85% under optimized conditions .

Q. How should contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for piperidine ring conformers .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
  • X-ray Crystallography : Resolve stereochemical uncertainties, as demonstrated for related carbamate derivatives .

Q. What experimental strategies are recommended for evaluating the compound’s biological activity?

  • In Vitro Assays : Screen for kinase inhibition or receptor binding using fluorescence polarization or SPR-based platforms .
  • Metabolic Stability : Assess hepatic microsomal stability to guide prodrug design .
  • Structural Analogues : Synthesize derivatives (e.g., replacing bromine with chlorine) to study structure-activity relationships (SAR) .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal Stability : Degradation above 40°C, observed via DSC/TGA analysis in related compounds .
  • Light Sensitivity : Store in amber vials to prevent bromine-mediated photodegradation .
  • Solution Stability : Use anhydrous DMSO for long-term stock solutions to avoid hydrolysis of the carbamate group .

Q. What computational methods predict reactivity or interaction with biological targets?

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) .
  • MD Simulations : Analyze piperidine ring flexibility and its impact on binding affinity .
  • QSAR Models : Correlate electronic properties (e.g., Hammett constants) with observed reactivity in nitro-group reductions .

Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected Signals/ValuesReference
¹H NMR (CDCl₃)δ 1.4 (s, 9H, tert-butyl), δ 4.0–4.2 (m, piperidine-H), δ 8.1–8.3 (d, bromopyridine-H)
HRMS-ESI[M+H]⁺ calc. 396.08; observed 396.07

Q. Table 2. Common Impurities and Mitigation Strategies

ImpuritySourceMitigation
Deprotected carbamateAcidic conditionsNeutralize reaction post-Boc protection
RegioisomersIncomplete couplingOptimize stoichiometry and catalyst loading

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.